[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol
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Overview
Description
[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position, a furan ring at the 2-position, and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, where a furan boronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Hydroxymethylation: The hydroxymethyl group can be introduced by a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound have potential as therapeutic agents. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol and its derivatives depends on their specific interactions with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol: can be compared to other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the hydroxymethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
[4-amino-2-(furan-3-yl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C9H9N3O2/c10-8-7(4-13)3-11-9(12-8)6-1-2-14-5-6/h1-3,5,13H,4H2,(H2,10,11,12) |
InChI Key |
LUDAAMWHZFYNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NC=C(C(=N2)N)CO |
Origin of Product |
United States |
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